

Application Notes and Protocols: 4-Methoxy-2-methylphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-methylphenylboronic acid

Cat. No.: B1303774

[Get Quote](#)

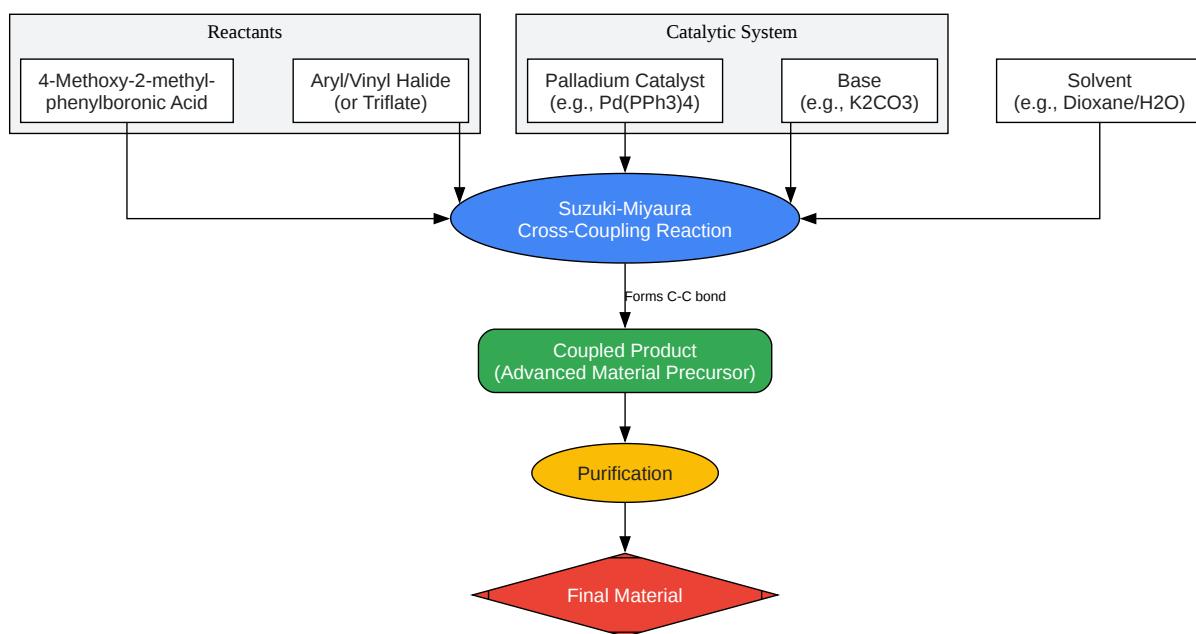
Introduction

4-Methoxy-2-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.^{[1][2]} Its unique structural features, including the methoxy and methyl groups on the phenyl ring, impart specific reactivity and properties that are highly valued in materials science.^[2] This compound is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone technique for forming carbon-carbon bonds.^{[1][2][3]} These reactions are fundamental to the development of advanced materials with tailored properties for applications in organic electronics, fluorescent sensors, and the synthesis of biologically active molecules.^{[1][4][5]}

Physicochemical Properties of 4-Methoxy-2-methylphenylboronic Acid

Property	Value	Reference
CAS Number	208399-66-0	[5]
Molecular Formula	C8H11BO3	[2] [6]
Molecular Weight	165.98 g/mol	[2] [5]
Appearance	White solid/powder	[2] [5] [6]
Melting Point	169-174 °C	[5] [6]
Purity	≥95% - 97%	[2] [5] [7]
InChI Key	AMSQNQJCBXQYEX- UHFFFAOYSA-N	[5]
SMILES String	COc1ccc(B(O)O)c(C)c1	[5]

Key Applications in Materials Science


The primary application of **4-methoxy-2-methylphenylboronic acid** in materials science is as a reactant in the synthesis of novel organic materials with specific functionalities.[\[4\]](#)

Suzuki-Miyaura Cross-Coupling for Advanced Materials

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds and other conjugated systems that form the backbone of many advanced materials.[\[3\]](#)[\[8\]](#) **4-Methoxy-2-methylphenylboronic acid** is an excellent coupling partner in these reactions, allowing for the introduction of the 4-methoxy-2-methylphenyl moiety into a larger molecular framework.[\[1\]](#)[\[2\]](#) This is critical for:

- Organic Electronics: Synthesizing organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). The electronic properties of the resulting molecules can be fine-tuned by incorporating this specific boronic acid.[\[3\]](#)[\[9\]](#)
- Polymer Chemistry: Developing advanced polymers and nanomaterials with specific optical or electronic properties.[\[10\]](#)

- Biologically Active Molecules: Preparing complex molecules that can be used as inhibitors for enzymes like 17 β -hydroxysteroid dehydrogenase Type 2, which has implications in drug development and biomaterials.[5][6]

[Click to download full resolution via product page](#)

General workflow for Suzuki-Miyaura cross-coupling.

Fluorescent Sensors

Boronic acids are known to interact with diols, such as those found in saccharides. This property is exploited to create fluorescent sensors.[11] By incorporating the **4-methoxy-2-methylphenylboronic acid** moiety into a fluorescent molecule (a fluorophore), a sensor can be designed that changes its fluorescence properties upon binding to a target analyte like glucose.[11][12] This has significant potential in the development of continuous monitoring systems, for example, for glucose in medical diagnostics.[12] The boronic acid acts as the recognition element, while the fluorophore provides the signal.[11][13]

Synthesis of Axially-Chiral Compounds

This boronic acid is used as a reactant in asymmetric Suzuki coupling reactions to prepare axially-chiral biarylphosphonates.[5] These chiral compounds are important in catalysis and materials science where specific stereochemistry is required to achieve a desired function. The palladium-catalyzed reaction often employs helically-chiral ligands to control the stereochemical outcome.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of **4-methoxy-2-methylphenylboronic acid** with an aryl halide.[8]

Materials:

- **4-Methoxy-2-methylphenylboronic acid** (1.2 equiv.)
- Aryl halide (e.g., 2-Bromo-4-methylpyridine) (1.0 equiv.)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv.)
- Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
- Inert gas (Nitrogen or Argon)

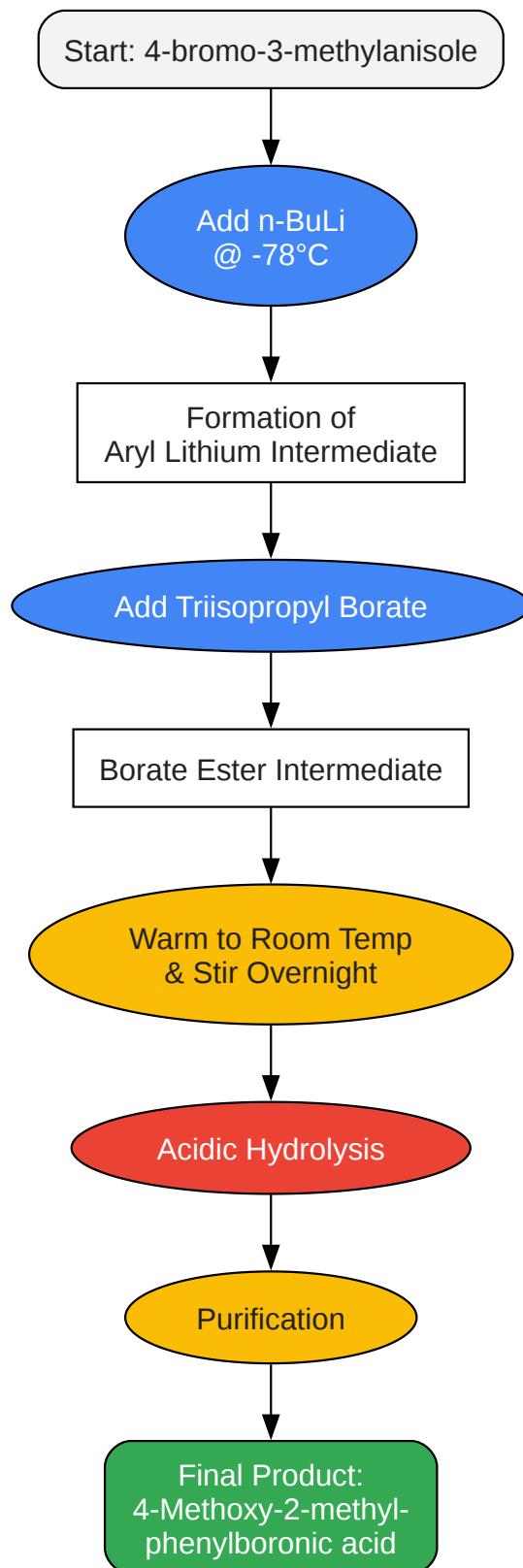
- Standard oven-dried glassware (e.g., Schlenk flask)

Procedure:

- To an oven-dried Schlenk flask containing a magnetic stir bar, add **4-methoxy-2-methylphenylboronic acid**, the aryl halide, the palladium catalyst, and the base.[8]
- Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]
- Add the degassed solvent mixture via syringe.[8]
- Place the flask in a preheated oil bath and stir the mixture at a temperature between 80-120 °C.[8]
- Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
- Once the reaction is complete, cool the mixture to room temperature.[8]
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[8]
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]

Protocol 2: Synthesis of 4-Methoxy-2-methylphenylboronic Acid

This protocol describes the synthesis of the title compound from 4-bromo-3-methylanisole.[6]


Materials:

- 4-bromo-3-methylanisole (1.0 equiv., e.g., 10 g, 0.050 mol)

- n-butyllithium (1.1 equiv., e.g., 24 mL of 2.5 M solution in hexane, 0.055 mol)
- Triisopropyl borate (5.0 equiv., e.g., 57.7 mL, 0.25 mol)
- Anhydrous solvent (e.g., THF)
- Acid for hydrolysis (e.g., HCl)

Procedure:

- Dissolve 4-bromo-3-methylanisole in an anhydrous solvent in a flask under an inert atmosphere.
- Cool the solution to a low temperature (-78 °C).^[6]
- Slowly add n-butyllithium to the reaction mixture to form the aryl lithium intermediate.^[6]
- After the addition is complete, add triisopropyl borate to the reaction system.^[6]
- Allow the reaction to slowly warm to room temperature and stir overnight.^[6]
- Perform an acidic hydrolysis to quench the reaction and precipitate the crude product.^[6]
- Purify the crude product to yield **4-methoxy-2-methylphenylboronic acid** as a white solid. A reported yield for this procedure is 69%.^[6]

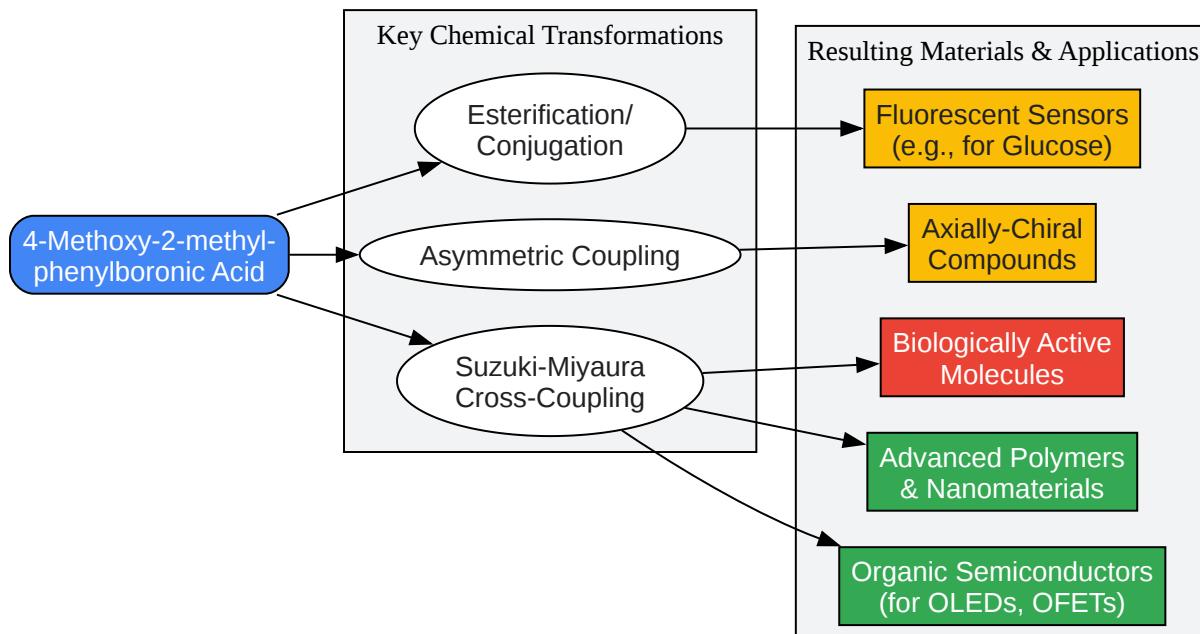
[Click to download full resolution via product page](#)

Workflow for the synthesis of **4-Methoxy-2-methylphenylboronic acid**.

Protocol 3: General Synthesis of Boronic Acid-Containing Fluorescent Probes

This protocol describes a one-step synthesis for preparing fluorescent probes containing a boronic acid moiety.[\[12\]](#)

Materials:


- A fluorescent heterocyclic compound (e.g., 6-methoxyquinoline) (1.0 equiv.)
- A brominated benzyl boronic acid (e.g., p-boronobenzyl bromide) (1.0 equiv.)
- Dry acetonitrile
- Round-bottomed flask with magnetic stirrer

Procedure:

- Dissolve equimolar amounts of the fluorescent heterocycle (e.g., 6-methoxyquinoline) and the corresponding boronobenzyl bromide in dry acetonitrile in a round-bottomed flask.[\[12\]](#)
- Stir the reaction mixture at room temperature.
- Monitor the reaction until completion.
- Upon completion, the product can be isolated and purified using standard techniques, yielding the boronic acid-containing fluorescent probe.[\[12\]](#)

Summary of Applications and Logic

The utility of **4-methoxy-2-methylphenylboronic acid** stems from its ability to participate in powerful bond-forming reactions, leading to a diverse range of materials.

[Click to download full resolution via product page](#)

Relationship between the compound and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [chemicalbook.com]
- 7. labware-shop.com [labware-shop.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Methoxy-2-methylphenylboronic Acid in Materials Science]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303774#application-of-4-methoxy-2-methylphenylboronic-acid-in-materials-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com